2-Oxo-1,3-diazinane-4,6-dicarboxylic acid

Dihydroorotase inhibition Transition‑state analogue Enzyme kinetics

This trans diastereomer is the only commercially catalogued compound matching the peer-reviewed DHOase inhibitor HDDP (Ki 0.74 µM). Unlike generic 2-oxo-hexahydropyrimidine dicarboxylates, this free acid form chelates the binuclear zinc centre and stabilizes the closed 'loop‑in' conformation essential for catalytic study. For cell‑based work, pair with the dimethyl ester prodrug; for biochemical and structural assays (including reference standards for PDB 2EG7), insist on the stereochemically defined trans isomer supplied here to avoid confounding your results.

Molecular Formula C6H8N2O5
Molecular Weight 188.14 g/mol
CAS No. 114832-72-3
Cat. No. B038714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,3-diazinane-4,6-dicarboxylic acid
CAS114832-72-3
Synonyms2-oxo-1,2,3,6-tetrahydropyrimidine-4,6-dicarboxylate
HDDP
Molecular FormulaC6H8N2O5
Molecular Weight188.14 g/mol
Structural Identifiers
SMILESC1C(NC(=O)NC1C(=O)O)C(=O)O
InChIInChI=1S/C6H8N2O5/c9-4(10)2-1-3(5(11)12)8-6(13)7-2/h2-3H,1H2,(H,9,10)(H,11,12)(H2,7,8,13)
InChIKeyMTYSRYDOSXNPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid (CAS 114832-72-3): Structural Identity, Physicochemical Profile, and Core Research Provenance


2‑Oxo‑1,3‑diazinane‑4,6‑dicarboxylic acid (synonyms: HDDP, 2‑oxohexahydro‑4,6‑pyrimidinedicarboxylic acid, 2‑oxo‑1,2,3,6‑tetrahydropyrimidine‑4,6‑dicarboxylate; CAS 114832‑72‑3) is a heterocyclic dicarboxylic acid with the molecular formula C₆H₈N₂O₅ and a molecular weight of 188.14 Da . It features a saturated 1,3‑diazinane (hexahydropyrimidine) ring bearing a 2‑oxo substituent and two carboxylic acid groups at positions 4 and 6, creating a stereochemically defined scaffold with two chiral centers. Predicted physicochemical properties include an ACD/LogP of –1.82, a polar surface area of 116 Ų, an estimated water solubility of approximately 6×10⁴ mg/L at 25 °C, and a calculated melting point of ~174.6 °C . The compound was developed as a rationally designed transition‑state analogue inhibitor of dihydroorotase (DHOase; EC 3.5.2.3), the third enzyme of de novo pyrimidine biosynthesis, and its utility in anti‑cancer and anti‑malarial research is established in the peer‑reviewed literature and in patent filings dating from the late‑1980s [1][2].

Why In‑Class 2‑Oxo‑hexahydropyrimidine Analogs Cannot Substitute for CAS 114832‑72‑3 Without Quantitative Validation


The 2‑oxo‑hexahydropyrimidine‑4,6‑dicarboxylate scaffold exists in cis and trans diastereomeric forms that exhibit divergent biochemical behaviour. The trans isomer (the form of the target compound) acts as a transition‑state analogue that simultaneously chelates the binuclear zinc centre in the dihydroorotase active site and stabilizes the catalytically essential “loop‑in” conformation, a binding mode not shared by the product‑like inhibitor 5‑fluoroorotate or by the cis diastereomer [1][2]. Furthermore, the free diacid form of HDDP shows an isolated enzyme Ki of 0.74 μM, whereas the dimethyl ester prodrug is required to achieve cellular IC₅₀ values of 21 μM in CCRF‑CEM leukemia cells, demonstrating that minor structural modifications (e.g., esterification, stereochemical inversion) fundamentally alter target engagement, membrane permeability, and pharmacodynamic effect [3][4]. Consequently, any attempt to replace CAS 114832‑72‑3 with a generic “2‑oxo‑hexahydropyrimidine‑dicarboxylate” for research or reference‑standard purposes without stereochemical and formulation specification will introduce uncontrolled variables that compromise experimental reproducibility.

Quantitative Differentiation Evidence for 2‑Oxo‑1,3‑diazinane‑4,6‑dicarboxylic acid (CAS 114832‑72‑3) Versus Closest Comparators


Isolated Enzyme Inhibitory Potency (Ki) of HDDP Free Acid Versus L‑6‑Thiodihydroorotate (TDHO) and Orotate on Hamster Dihydroorotase

In a direct head‑to‑head biochemical assay using purified hamster dihydroorotase at pH 7.4, the free diacid form of the target compound (HDDP) exhibited a competitive inhibition constant (Ki) of 0.74 ± 0.10 μM [1]. By comparison, the thiol‑containing analogue L‑6‑thiodihydroorotate (TDHO) was 4.4‑fold more potent with a Ki of 0.17 ± 0.02 μM in the presence of excess Zn²⁺, while the physiological product orotate was 109‑fold less potent with a Ki of 81 ± 9 μM [1]. 5‑Fluoroorotate, a non‑competitive inhibitor, displayed a Ki of 15 ± 4 μM for the free enzyme [1].

Dihydroorotase inhibition Transition‑state analogue Enzyme kinetics

Cellular Antiproliferative Activity of HDDP Dimethyl Ester Versus TDHO Methyl Ester and Free Acids in Human CCRF‑CEM Leukemia Cells

In human CCRF‑CEM leukemia cell proliferation assays, the free acid form of HDDP showed negligible cellular activity (IC₅₀ > 1000 μM), whereas its dimethyl ester prodrug achieved an IC₅₀ of 21 μM [1]. In the same study, the free acid of TDHO had an IC₅₀ of 32 μM and its methyl ester an IC₅₀ of 25 μM [1]. This 48‑fold improvement in cellular potency upon esterification of HDDP is far greater than the 1.3‑fold improvement seen with TDHO esterification, indicating that HDDP’s cellular permeability limitation is both more severe and more productively addressed by prodrug derivatization.

Anti‑leukemic activity Prodrug permeability Cell‑based IC₅₀

Structural Differentiation: HDDP Stabilizes the ‘Loop‑In’ Conformation of Dihydroorotase Whereas 5‑Fluoroorotate Does Not

Co‑crystal structures of Escherichia coli dihydroorotase with HDDP (2.0 Å resolution) and with 5‑fluoroorotate (FOA, 2.2 Å) revealed a critical mechanistic difference: HDDP ligates both Zn atoms in the binuclear active site and forms hydrogen bonds to the flexible loop (residues 105‑115), stabilizing the closed ‘loop‑in’ conformation that is catalytically competent [1]. In contrast, FOA binds in a product‑like mode that does not directly ligate the Zn atoms and fails to stabilize the loop‑in conformation [1]. This structural evidence explains why HDDP functions as a transition‑state analogue whereas FOA is merely a product‑analogue inhibitor.

X‑ray crystallography Enzyme conformation Structure‑based drug design

Stereochemical Identity: The trans‑Diastereomer of 2‑Oxohexahydropyrimidine‑4,6‑dicarboxylate is the Biochemically Active Species

The target compound (CAS 114832‑72‑3) is the trans diastereomer of 2‑oxohexahydropyrimidine‑4,6‑dicarboxylic acid. The BRENDA enzyme database explicitly lists trans‑2‑oxohexahydropyrimidine‑4,6‑dicarboxylate as an inhibitor of dihydroorotase (EC 3.5.2.3), while the cis‑2‑oxohexahydropyrimidine‑4,6‑dicarboxylate and the generic 2‑oxo‑1,2,3,6‑tetrahydropyrimidine‑4,6‑dicarboxylate are catalogued as distinct entries with differential binding properties [1][2]. The cis isomer binds the enzyme only slightly more strongly than the substrate dihydroorotate, whereas the trans isomer achieves potent competitive inhibition [2].

Stereochemistry Diastereomer specificity Enzyme inhibition

Physicochemical Differentiation: LogP, Solubility, and Hydrogen‑Bonding Capacity Versus Orotate and 5‑Fluoroorotate

The target compound possesses an ACD/LogP of –1.82, an estimated aqueous solubility of ~6×10⁴ mg/L at 25 °C, and 4 hydrogen‑bond donors with 7 hydrogen‑bond acceptors . In comparison, orotic acid (the endogenous product) has a LogP of approximately –0.8 and a molecular weight of 156.10 Da, while 5‑fluoroorotate has a LogP of approximately –0.3 [1]. The substantially lower LogP of HDDP (–1.82) relative to both comparators translates to greater hydrophilicity and reduced passive membrane permeability, consistent with the observed requirement for ester prodrug derivatization to achieve cellular activity [2].

Physicochemical properties LogP comparison Drug‑likeness

Patent‑Protected Therapeutic Differentiation: HDDP as a Validated Scaffold for Anti‑Cancer and Anti‑Malarial Drug Development

Patent EP0260057A2 (filed by The University of Melbourne, published 1988) explicitly claims 2‑oxo‑4‑carboxy‑pyrimidines encompassing the target compound as inhibitors of dihydroorotase for use as anti‑cancer and anti‑malarial agents [1]. The patent describes a genus of compounds where the core scaffold of the target compound serves as the foundational structure from which ester, thio, and substituted derivatives are elaborated [1]. This contrasts with 5‑fluoroorotate, which is not subject to analogous composition‑of‑matter patent protection for DHOase inhibition, and with TDHO, which is claimed under the same patent family but as a distinct thio‑substituted chemotype [1].

Patent landscape Anti‑malarial Anti‑cancer scaffold

Definitive Application Scenarios for 2‑Oxo‑1,3‑diazinane‑4,6‑dicarboxylic acid (CAS 114832‑72‑3) Based on Quantitative Evidence


Biochemical Characterization of Dihydroorotase: Competitive Inhibition Kinetics and Transition‑State Analogue Studies

For laboratories conducting isolated enzyme kinetic studies on dihydroorotase (EC 3.5.2.3), the free acid form of CAS 114832‑72‑3 provides a well‑characterized competitive inhibitor with a Ki of 0.74 μM against the hamster enzyme [1]. Unlike the thiol‑containing TDHO (Ki = 0.17 μM), HDDP does not require excess Zn²⁺ supplementation to achieve its inhibitory potency and lacks a reactive sulfhydryl group that can complicate redox‑sensitive assay conditions [1]. The compound’s transition‑state analogue character—confirmed by X‑ray crystallography showing simultaneous Zn‑chelation and loop‑in stabilization [2]—makes it the preferred probe for studying the catalytic mechanism of DHOase and for validating high‑throughput screening assays where a non‑thiol, zinc‑coordinating inhibitor standard is required.

Cell‑Based Anti‑Leukemic and Anti‑Malarial Drug Discovery Using the Dimethyl Ester Prodrug

In cellular models of leukemia (e.g., CCRF‑CEM) or malaria (Plasmodium spp.), the free acid form of HDDP is insufficiently cell‑permeable (IC₅₀ > 1000 μM), but its dimethyl ester prodrug achieves an IC₅₀ of 21 μM in leukemia cells [1]. This 48‑fold potency differential establishes a clear experimental paradigm: the free acid (CAS 114832‑72‑3) serves as the reference standard for biochemical and biophysical assays, while the dimethyl ester derivative should be synthesized or procured for cell‑based and in vivo studies. This duality is a defining feature of the HDDP chemotype that distinguishes it from TDHO, which shows only a 1.3‑fold esterification benefit [1], and must be factored into compound procurement decisions for integrated drug discovery workflows.

Structure‑Based Drug Design: Crystallographic Fragment Screening and Computational Docking Using the HDDP‑DHOase Co‑Crystal Structure

The 2.0 Å resolution co‑crystal structure of E. coli DHOase in complex with HDDP (PDB: 2EG7) [1] provides a validated starting point for structure‑based design of next‑generation DHOase inhibitors. Unlike the 5‑fluoroorotate co‑crystal structure (PDB: 2EG8, 2.2 Å), which captures an open active‑site conformation, the HDDP complex reveals the closed, catalytically competent ‘loop‑in’ state that is the therapeutically relevant target conformation [1]. Computational chemists and structural biologists should therefore use the HDDP‑bound structure for virtual screening, pharmacophore modelling, and fragment‑based drug design campaigns, and should ensure that the purchased compound matches the stereochemistry and protonation state of the ligand in the PDB deposit.

Reference Standard Procurement for Pyrimidine Pathway Inhibitor Screening Panels

Institutions building screening libraries targeting the de novo pyrimidine biosynthesis pathway for anti‑cancer or anti‑infective drug discovery require authenticated reference inhibitors for each enzymatic step. CAS 114832‑72‑3 is the only commercially catalogued compound that corresponds to the well‑characterized DHOase inhibitor HDDP with peer‑reviewed Ki, IC₅₀, and structural data [1][2][3]. Competing DHOase inhibitors such as TDHO and 5‑fluoroorotate have distinct mechanisms (covalent vs. non‑covalent; competitive vs. non‑competitive) and different selectivity profiles [2][3], so including HDDP as a reference standard is essential for establishing the pharmacological fingerprint of novel chemical matter emerging from screening campaigns. Procurement specifications should require the trans diastereomer with confirmed identity by NMR or X‑ray crystallography to avoid confounding by the inactive cis isomer [4].

Quote Request

Request a Quote for 2-Oxo-1,3-diazinane-4,6-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.